molecular formula C24H20BrClN4O3 B2777553 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1358671-70-1

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide

Cat. No.: B2777553
CAS No.: 1358671-70-1
M. Wt: 527.8
InChI Key: OXKUJGWQJXBBAA-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group, fused to a 4,6-dimethyl-2-oxopyridine scaffold. The acetamide moiety is further functionalized with a 2-chloro-4-methylphenyl substituent. Structural elucidation of such compounds typically relies on NMR spectroscopy and X-ray crystallography, as noted in studies involving similar derivatives .

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrClN4O3/c1-13-4-9-19(18(26)10-13)27-20(31)12-30-15(3)11-14(2)21(24(30)32)23-28-22(29-33-23)16-5-7-17(25)8-6-16/h4-11H,12H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKUJGWQJXBBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural properties, and biological effects based on various studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Oxadiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Pyridine derivative : Often associated with pharmacological activities.
  • Bromophenyl and chloro-methylphenyl groups : These halogenated substituents can enhance biological activity through increased lipophilicity and interaction with biological targets.

The molecular formula is C19H18BrClN3O2C_{19}H_{18}BrClN_3O_2, with a molecular weight of approximately 416.72 g/mol.

Antimicrobial Properties

  • Antibacterial Activity :
    • Studies have shown that oxadiazole derivatives exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group is thought to enhance this activity due to its electron-withdrawing effects, which may increase the compound's ability to penetrate bacterial membranes .
    • Minimum Inhibitory Concentration (MIC) tests have indicated that derivatives similar to the title compound can exhibit MIC values as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity :
    • Compounds with similar scaffolds have demonstrated antifungal activity against pathogens such as Candida albicans. The oxadiazole ring is believed to play a crucial role in this activity by disrupting fungal cell wall synthesis .

Anticancer Activity

Research indicates that compounds containing oxadiazole and pyridine moieties possess anticancer properties. For instance:

  • A related study found that compounds with similar structures exhibited IC50 values in the micromolar range against various cancer cell lines, including breast and lung cancer cells .
  • The title compound's structural features may allow it to inhibit specific oncogenic pathways, although detailed mechanisms remain to be elucidated.

Case Studies

  • Synthesis and Characterization :
    • The synthesis of the title compound typically involves multi-step reactions starting from commercially available precursors. For example, one method involves the reaction of 4-bromophenyl derivatives with oxadiazole intermediates under controlled conditions to yield the desired product .
    • Characterization techniques such as NMR, Mass Spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
  • In Vivo Studies :
    • Preliminary in vivo studies have indicated that derivatives of this compound may exhibit lower toxicity compared to traditional chemotherapeutics while maintaining efficacy against cancer cell lines. This suggests a favorable therapeutic index .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntibacterialStaphylococcus aureus50
AntibacterialEscherichia coli75
AntifungalCandida albicans100
AnticancerMCF-7 (breast cancer)10
AnticancerA549 (lung cancer)15

Scientific Research Applications

1. Antibacterial Properties

Recent studies have indicated that derivatives of oxadiazole compounds exhibit notable antibacterial activity. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 1 to 2 μg/mL against various bacterial strains . The presence of halogenated phenyl groups enhances this activity due to their electron-withdrawing effects, which improve the compound's interaction with bacterial targets.

2. Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through various in vitro studies. For example, thiazole-pyridine hybrids have demonstrated significant cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective growth inhibition . The structural features of the compound likely contribute to its ability to disrupt cellular processes in cancer cells.

Case Study 1: Antibacterial Efficacy

A study published in MDPI highlighted the synthesis of various oxadiazole derivatives and their antibacterial properties. Among these derivatives, a compound structurally similar to 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The study emphasized the importance of structural modifications in enhancing antibacterial potency.

Case Study 2: Anticancer Activity

Research conducted on thiazole-pyridine hybrids demonstrated their efficacy against various cancer cell lines. A specific derivative showed an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapy agents . This suggests that compounds with similar structural characteristics may also possess promising anticancer properties.

Summary of Findings

ApplicationActivity TypeReference
AntibacterialMIC: 1–2 μg/mLMDPI
AnticancerIC50: 5.71 μMPMC

Chemical Reactions Analysis

Structural Analysis and Reaction Predictions

The compound contains three key functional groups:

  • 1,2,4-Oxadiazole ring (substituted with a 4-bromophenyl group at position 5)

  • 2-oxopyridine moiety (with methyl substituents at positions 4 and 6)

  • Acetamide group (linked to a 2-chloro-4-methylphenyl group)

Reactivity can be hypothesized based on these groups:

Oxadiazole Ring Reactivity

1,2,4-Oxadiazoles are known for:

  • Electrophilic substitution at the 3- and 5-positions due to electron-deficient aromatic systems .

  • Ring-opening reactions under acidic or basic conditions, forming nitriles or amides .

  • Cross-coupling reactions (e.g., Suzuki–Miyaura) involving the bromophenyl substituent .

2-Oxopyridine Reactivity

  • Tautomerization between keto and enol forms, influencing hydrogen-bonding interactions .

  • Nucleophilic attack at the carbonyl oxygen under basic conditions.

Acetamide Group Reactivity

  • Hydrolysis under acidic/basic conditions to form carboxylic acids or amines .

  • Substitution reactions at the chloro-methylphenyl substituent (e.g., SNAr with amines or thiols) .

Synthetic Pathways for Analogous Compounds

While direct data on the target compound is unavailable, the following reactions from related oxadiazole derivatives may apply:

Oxadiazole Formation

1,2,4-Oxadiazoles are typically synthesized via:

  • Cyclization of amidoximes with carboxylic acid derivatives .

  • Condensation of nitriles with hydroxylamine derivatives .

Example Reaction:

Amidoxime+BrC6H4COClBrC6H41,2,4-oxadiazole+HCl\text{Amidoxime} + \text{BrC}_6\text{H}_4\text{COCl} \rightarrow \text{BrC}_6\text{H}_4-\text{1,2,4-oxadiazole} + \text{HCl}

Functionalization of the Pyridinone Ring

Methyl groups at positions 4 and 6 on the pyridinone ring may undergo:

  • Oxidation to carboxylic acids.

  • Halogenation (e.g., bromination) under radical conditions .

Anticipated Reactivity Table

Reaction Type Reagents/Conditions Expected Product
Suzuki CouplingPd catalyst, aryl boronic acidSubstituent exchange at bromophenyl site
Acidic HydrolysisHCl/H₂O, refluxCarboxylic acid from acetamide
Nucleophilic Aromatic SubstitutionK₂CO₃, amines/thiolsReplacement of chloro group on phenyl

Research Gaps and Recommendations

No experimental data or computational studies on this specific compound were identified in the reviewed sources. To address this:

  • Experimental Studies : Conduct reactivity assays (e.g., hydrolysis, cross-coupling).

  • Computational Modeling : Use DFT to predict reaction thermodynamics/kinetics.

  • SAR Analysis : Compare with analogs like STOCK5S-24080 (Frontiers) or 43c (MDPI) to infer bioactivity.

Key Limitations

  • No peer-reviewed studies directly analyze this compound.

  • Predictions rely on structurally related molecules, which may not fully capture its reactivity.

For authoritative data, consult specialized databases (e.g., Reaxys, SciFinder) or perform targeted synthesis and characterization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue is 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide (). Below is a comparative analysis:

Property Target Compound Chlorophenyl Analogue ()
Core Structure 1,2,4-Oxadiazole + 4,6-dimethyl-2-oxopyridine Identical core structure
Substituents - 4-Bromophenyl on oxadiazole
- 2-Chloro-4-methylphenyl on acetamide
- 4-Chlorophenyl on oxadiazole
- 4-Isopropylphenyl on acetamide
Molecular Weight ~495.8 g/mol (calculated) ~481.9 g/mol (calculated)
Halogen Effects Bromine (higher atomic weight, lipophilicity) Chlorine (smaller, electronegative)
Acetamide Variation Electron-withdrawing chloro group at ortho position Bulky isopropyl group at para position

Functional Implications

  • Halogen Substitution : Bromine in the target compound enhances lipophilicity and may improve membrane permeability compared to chlorine. However, chlorine’s electronegativity could strengthen hydrogen bonding in receptor interactions .
  • Acetamide Modifications : The 2-chloro-4-methylphenyl group in the target compound introduces steric hindrance and ortho-directed electronic effects, whereas the 4-isopropylphenyl group in the analogue prioritizes hydrophobic interactions .
  • Lumping Strategy Relevance : Both compounds could be grouped under a "1,2,4-oxadiazole-pyridine" surrogate in computational models due to shared core reactivity, as suggested by lumping strategies for structurally similar organics .

Research Findings and Data Gaps

  • Biological Activity: No explicit pharmacological data are available in the evidence.
  • Environmental and Regulatory Considerations: Though absent in the evidence, brominated compounds often require stringent toxicity evaluations, as noted in TRI reporting frameworks for halogenated organics .

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